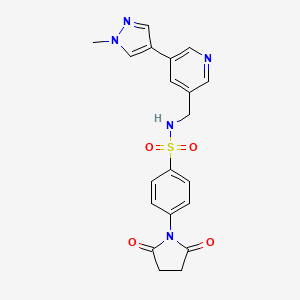

4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide

Descripción

4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide is a synthetic small molecule characterized by a benzenesulfonamide core substituted with a 2,5-dioxopyrrolidin-1-yl group and a pyridinylmethyl-prazole moiety. Its structural complexity implies synthesis via cross-coupling reactions, such as Suzuki-Miyaura, given the presence of boronic acid intermediates in analogous compounds .

Propiedades

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O4S/c1-24-13-16(12-22-24)15-8-14(9-21-11-15)10-23-30(28,29)18-4-2-17(3-5-18)25-19(26)6-7-20(25)27/h2-5,8-9,11-13,23H,6-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUXUNOUOXALZJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex compound with potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide moiety, which is known for its diverse biological activities. Its structure includes:

- Dioxopyrrolidine : A five-membered heterocyclic compound that may influence its interaction with biological targets.

- Pyrazole and Pyridine Rings : These contribute to the compound's pharmacological properties through potential receptor interactions.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Anticancer Properties : Some sulfonamide derivatives have shown efficacy in inhibiting tumor growth by targeting specific kinases involved in cancer progression .

- Cardiovascular Effects : Studies on related benzenesulfonamides have demonstrated their ability to modulate perfusion pressure and coronary resistance in isolated rat heart models .

The proposed mechanisms through which 4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide exerts its effects include:

- Enzyme Inhibition : Similar compounds have been identified as inhibitors of carbonic anhydrase and other enzymes critical in metabolic pathways .

- Receptor Interaction : The potential to interact with endothelin receptors suggests a role in managing conditions like pulmonary hypertension .

Case Studies

A review of literature reveals several case studies that highlight the biological activity of related compounds:

-

Cardiovascular Study : An isolated rat heart model was used to evaluate the effects of benzenesulfonamide derivatives on perfusion pressure. Results indicated that certain derivatives significantly reduced perfusion pressure over time, suggesting a therapeutic potential in cardiovascular conditions .

Compound Name Dose (nM) Effect on Perfusion Pressure Control - Baseline Benzenesulfonamide 0.001 Decrease observed 2,5-Dichloro-N-(4-nitrophenyl)... 0.001 Moderate decrease 4-(2-Aminoethyl)-benzenesulfonamide 0.001 Significant decrease - Anticancer Activity : A study demonstrated that similar sulfonamide derivatives inhibited cell proliferation in various cancer cell lines by disrupting kinase activity, leading to apoptosis .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that compounds containing sulfonamide groups can act as inhibitors of various kinases involved in cancer progression. The specific structure of this compound may allow it to target specific pathways associated with tumor growth and metastasis. For instance, studies have shown that similar sulfonamide derivatives can inhibit the activity of epidermal growth factor receptor (EGFR) and other tyrosine kinases, which are often overactive in cancers such as non-small cell lung cancer (NSCLC) and pancreatic cancer .

Neuropharmacology

The 2,5-dioxopyrrolidin moiety has been associated with anticonvulsant properties. Research into similar compounds has demonstrated their efficacy in preclinical models for seizure disorders. This compound's potential as an anticonvulsant could be explored further through animal studies to assess its effectiveness against various seizure models .

Drug Development

The compound's ability to interact with multiple biological targets makes it a candidate for development as a multi-targeted therapy. The diverse structural components may allow it to be optimized for enhanced efficacy and reduced side effects compared to existing therapies.

Case Studies

Several studies have highlighted the potential applications of compounds structurally similar to 4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide:

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Features and Functional Groups

The compound’s key structural elements are compared to similar molecules below:

Key Observations:

- Sulfonamide vs.

- Heterocyclic Systems: The pyridine-pyrazole motif in the target compound contrasts with the chromenone-pyrimidine system in ’s analog, which may alter steric bulk and π-π stacking interactions .

- Dioxopyrrolidin vs. Chromenone: The cyclic diketone in the target compound could act as a reactive electrophile or hydrogen-bond acceptor, differing from the chromenone’s planar aromatic system in .

Physicochemical Properties

- Molecular Weight: The target compound (424.47 g/mol) is smaller than the chromenone analog (589.1 g/mol), suggesting better bioavailability .

- Melting Point: The chromenone analog’s higher melting point (175–178°C) may reflect stronger intermolecular interactions due to its extended aromatic system .

Q & A

Q. What are the common synthetic strategies for preparing 4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide?

Methodological Answer: The synthesis typically involves sequential coupling of three key moieties:

Sulfonamide Formation : Reacting 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl chloride with a pyridine-methylamine intermediate under anhydrous conditions using triethylamine as a base (DMF, 0–5°C, 2 h) .

Pyrazole-Pyridine Coupling : Suzuki-Miyaura cross-coupling of 1-methyl-1H-pyrazol-4-ylboronic acid with a halogenated pyridine precursor (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, reflux, 12 h) .

Final Assembly : Condensation of intermediates via nucleophilic substitution or amide coupling, followed by reflux in ethanol to ensure completion .

Q. Key Considerations :

- Use inert atmospheres (N₂/Ar) for palladium-catalyzed steps to prevent oxidation.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).

Q. How can researchers optimize purification of this compound?

Methodological Answer: Purification strategies depend on the synthetic step:

- Crude Product : Wash with cold ethanol to remove unreacted starting materials .

- Recrystallization : Use DMF/EtOH (1:1) for high-purity crystals .

- Column Chromatography : For intermediates, employ silica gel with gradient elution (hexane → ethyl acetate) .

- HPLC : Final purity validation (≥95%) using a C18 column and acetonitrile/water mobile phase .

Critical Note : Residual solvents (e.g., DMF) require rigorous drying under vacuum (40°C, 24 h) .

Q. What analytical techniques are recommended for structural characterization?

Methodological Answer:

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm sulfonamide NH (δ 10.2–10.8 ppm) and pyrazole CH₃ (δ 2.4–2.6 ppm) .

- HRMS : ESI+ mode to verify molecular ion [M+H]⁺ (expected m/z ~500–510) .

- HPLC : Retention time comparison against synthetic standards .

- FT-IR : Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) .

Advanced Research Questions

Q. How can molecular docking studies guide the design of derivatives with improved target affinity?

Methodological Answer:

Target Selection : Prioritize kinases (e.g., JAK2, EGFR) based on structural homology to known sulfonamide inhibitors .

Docking Workflow :

- Prepare ligand structures (Open Babel) and protonate at physiological pH.

- Grid box centered on ATP-binding pockets (AutoDock Vina).

- Validate docking poses with co-crystallized ligands (RMSD < 2.0 Å) .

Key Interactions :

- Sulfonamide oxygen hydrogen bonds with kinase hinge residues.

- Pyridine nitrogen as a hydrophobic anchor .

Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from kinase assays .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Methodological Answer:

Standardize Assays : Use identical cell lines (e.g., HEK293T) and ATP concentrations (1 mM) for kinase inhibition studies .

Control Variability :

- Include positive controls (e.g., staurosporine for kinase assays).

- Normalize data to vehicle-treated samples (DMSO ≤0.1%) .

SAR Analysis :

- Modify pyrazole substituents (e.g., -CF₃ vs. -OCH₃) to assess steric/electronic effects .

- Correlate logP values (calculated via ChemAxon) with cellular permeability .

Case Study : Derivatives with 4-fluorophenyl groups showed 10-fold higher activity than 4-methoxyphenyl analogs due to enhanced π-π stacking .

Q. How can researchers address solubility challenges in in vitro assays?

Methodological Answer:

- Co-Solvents : Use DMSO stock solutions (10 mM) diluted in assay buffer (final DMSO ≤0.1%) .

- pH Adjustment : Prepare buffers at pH 6.5–7.4 (ammonium acetate/acetic acid) to stabilize sulfonamide ionization .

- Surfactants : Add 0.01% Tween-80 to prevent aggregation in cell-based assays .

- Salt Formation : Explore sodium or meglumine salts for improved aqueous solubility .

Q. How to design a SAR study focusing on the dioxopyrrolidinyl moiety?

Methodological Answer:

Analog Synthesis :

- Replace dioxopyrrolidinyl with succinimide or maleimide rings .

- Introduce methyl/fluoro substituents at pyrrolidine positions .

Activity Profiling :

- Test analogs against a panel of 50 kinases (DiscoverX KINOMEscan).

- Measure IC₅₀ values using ADP-Glo assays .

Computational Analysis :

- Calculate electrostatic potential maps (Gaussian 09) to assess hydrogen-bonding capacity .

- Correlate substituent Hammett constants (σ) with activity trends .

Example Finding : Derivatives with electron-withdrawing groups (-NO₂) on pyrrolidinone showed 3-fold higher selectivity for JAK3 over JAK2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.